One of the primary applications of 1-chloro-2-butene in scientific research lies in organic synthesis. Its reactive nature as a chlorinated alkene allows it to participate in various reactions, making it a valuable building block for the construction of complex organic molecules.
1-Chloro-2-butene acts as a dienophile in the Diels-Alder reaction, readily reacting with dienes to form cyclic adducts. This reaction offers a versatile approach to creating diverse cyclic structures, crucial for the synthesis of pharmaceuticals, natural products, and other complex molecules .
The chlorine atom in 1-chloro-2-butene makes it susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, such as hydroxyl, amine, or thiol, onto the molecule, further expanding its synthetic utility .
-Chloro-2-butene plays a role in the field of polymer science, particularly in the synthesis of certain types of polymers.
The unique properties of 1-chloro-2-butene also hold potential applications in material science.
1-Chloro-2-butene is an organic compound with the molecular formula and a molecular weight of approximately 90.55 g/mol. It features a four-carbon chain with a double bond between the second and third carbon atoms, and a chlorine atom attached to the first carbon. Its structural representation can be denoted as:
textH3C-CH=CH-CH2Cl
This compound exists as a mixture of stereoisomers, primarily cis and trans forms, which can exhibit different physical and chemical properties. 1-Chloro-2-butene is synthesized mainly for use as an intermediate in the production of various chemicals, including polymers, resins, and pharmaceuticals. Its reactivity as an alkylating agent makes it valuable in organic synthesis, particularly for creating new carbon-carbon bonds .
Crotyl chloride is a hazardous compound and should be handled with appropriate precautions.
Studies on the interactions of 1-chloro-2-butene primarily focus on its reactivity with nucleophiles and its behavior under different reaction conditions. Research has shown that it can undergo stereospecific reactions when interacting with organometallic reagents like phenyllithium, highlighting its utility in studying reaction mechanisms .
Several compounds share structural similarities with 1-chloro-2-butene. Here are some notable examples:
Compound Name | Formula | Key Features |
---|---|---|
1-Chlorobutene | Chlorine on the first carbon; reactive alkene | |
3-Chlorobutene | Chlorine on the third carbon; different reactivity profile | |
Butadiene | Diene structure; used in synthetic rubber production | |
Vinyl Chloride | Smaller structure; used to produce polyvinyl chloride (PVC) |
Uniqueness of 1-Chloro-2-butene: Its unique position as an allylic chloride allows for specific nucleophilic substitution reactions that are not possible with other similar compounds. Additionally, its ability to participate in both substitution and elimination reactions makes it versatile for various synthetic applications .
1-Chloro-2-butene is an organic halogenated alkene with the molecular formula C₄H₇Cl and a molecular weight of 90.55 g/mol [1] [3]. The compound features a four-carbon chain containing a carbon-carbon double bond positioned between the second and third carbon atoms, with a chlorine atom attached to the first carbon [4] [6]. This structural arrangement classifies 1-chloro-2-butene as an allylic halide, where the halogen is located on a carbon atom adjacent to the double bond system [3] [4].
The molecular structure exhibits sp² hybridization at the carbons involved in the double bond, while the remaining carbon atoms adopt sp³ hybridization [20]. The carbon-carbon double bond length in 1-chloro-2-butene is approximately 1.342 Å, which is consistent with typical alkene double bond distances [22]. The compound contains a total of 11 bonds, including 4 non-hydrogen bonds, 1 multiple bond, and 1 double bond [20].
The bonding characteristics are influenced by the electron-withdrawing nature of the chlorine atom, which creates an electronegative center that affects the electron density distribution throughout the molecule [6] [30]. The presence of the chlorine substituent adjacent to the conjugated π-system results in stabilization through resonance effects, contributing to the compound's overall structural stability [29] [33].
Structural Parameter | Value | Source |
---|---|---|
Molecular Formula | C₄H₇Cl | [1] |
Molecular Weight | 90.55 g/mol | [1] |
Carbon-Carbon Double Bond Length | 1.342 Å | [22] |
Total Number of Bonds | 11 | [20] |
Non-Hydrogen Bonds | 4 | [20] |
Multiple Bonds | 1 | [20] |
1-Chloro-2-butene exhibits cis-trans geometric isomerism due to the restricted rotation around the carbon-carbon double bond [7] [26]. The compound exists as two distinct stereoisomers: the cis isomer (Z)-1-chloro-2-butene and the trans isomer (E)-1-chloro-2-butene [4] [6] [9]. In the cis configuration, the chloromethyl group and the methyl group are positioned on the same side of the double bond, while in the trans configuration, these substituents are located on opposite sides [7] [28].
The trans isomer demonstrates greater thermodynamic stability compared to the cis isomer, following the general principle that trans alkenes are more stable than their cis counterparts due to reduced steric strain [26] [28]. This stability difference arises from the minimized steric hindrance between the larger substituent groups when they are positioned on opposite sides of the double bond [25] [27].
Experimental data reveals distinct physical properties for each isomer [14]. The trans isomer exhibits a boiling point of 84.8°C at 752 mmHg with a refractive index of 1.4350 at 20°C and a density of 0.9295 g/cm³ at 20°C [14]. The cis isomer shows a slightly lower boiling point of 84.1°C at 758 mmHg, a higher refractive index of 1.4390 at 20°C, and a higher density of 0.9426 g/cm³ at 20°C [14].
Property | Trans Isomer | Cis Isomer | Source |
---|---|---|---|
Boiling Point | 84.8°C (752 mmHg) | 84.1°C (758 mmHg) | [14] |
Refractive Index (20°C) | 1.4350 | 1.4390 | [14] |
Density (20°C) | 0.9295 g/cm³ | 0.9426 g/cm³ | [14] |
The conformational behavior of 1-chloro-2-butene involves rotational barriers around single bonds, particularly the rotation around the carbon-carbon bond connecting the chloromethyl group to the alkene system [37]. Experimental measurements of internal rotation barriers provide insight into the energetic landscape of different conformational states [37].
The rotational barrier analysis reveals significant energy variations depending on the dihedral angle of rotation [37]. The minimum energy conformation occurs at approximately 116.4° and 243.6°, representing the most stable rotational arrangements [37]. Maximum energy barriers are observed at approximately 53° and 307°, reaching values of 10.06 kJ/mol [37]. These energy differences reflect the steric interactions between the chlorine atom and adjacent hydrogen atoms during rotation [37].
The conformational preferences are influenced by several factors including steric repulsion, electronic effects, and dipole-dipole interactions [37]. The chlorine atom's size and electronegativity contribute to the observed rotational barriers, with higher energy conformations corresponding to eclipsed arrangements where steric clashing is maximized [13] [37].
Dihedral Angle (°) | Energy (kJ/mol) | Energy (cm⁻¹) | Conformational State |
---|---|---|---|
116.4 | 0.00 | 0 | Global minimum |
243.6 | 0.00 | 0 | Global minimum |
53 | 10.06 | 841 | Maximum barrier |
307 | 10.06 | 841 | Maximum barrier |
0 | 3.20 | 268 | Local minimum |
180 | 6.21 | 519 | Local maximum |
Source: [37]
Nuclear Magnetic Resonance spectroscopy serves as a primary tool for structural characterization of 1-chloro-2-butene isomers [15] [18]. Proton Nuclear Magnetic Resonance analysis reveals distinct coupling patterns that enable differentiation between cis and trans configurations . The coupling constants in proton Nuclear Magnetic Resonance spectroscopy provide diagnostic information about the geometric arrangement around the double bond .
Infrared spectroscopy identifies characteristic absorption bands that confirm the molecular structure [1] [16]. The carbon-carbon double bond stretch appears at approximately 1650 cm⁻¹, while the carbon-chlorine stretching vibration is observed in the 610-650 cm⁻¹ region . These spectroscopic fingerprints enable unambiguous identification of the compound and its stereoisomeric forms [15] [16].
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis [16]. The molecular ion peak appears at m/z 90, corresponding to the molecular weight of 1-chloro-2-butene [16]. Characteristic fragmentation includes loss of chlorine (m/z 55) and other alkyl fragments that support structural assignment [21].
Gas chromatography with polar stationary phases effectively separates cis and trans isomers based on retention time differences . This separation technique, combined with mass spectrometric detection, provides both qualitative identification and quantitative analysis capabilities [15] .
Spectroscopic Method | Key Diagnostic Feature | Typical Value/Range | Source |
---|---|---|---|
¹H Nuclear Magnetic Resonance | Coupling constants | Variable (cis vs trans) | |
Infrared Spectroscopy | C=C stretch | ~1650 cm⁻¹ | |
Infrared Spectroscopy | C-Cl stretch | 610-650 cm⁻¹ | |
Mass Spectrometry | Molecular ion | m/z 90 | [16] |
Mass Spectrometry | Base fragment | m/z 55 (loss of Cl) |
Computational chemistry methods provide detailed insights into the electronic structure and geometric parameters of 1-chloro-2-butene [12] [20]. Density Functional Theory calculations at the B3LYP/6-311++G(d,p) level have been employed to determine optimized molecular geometries and electronic properties [12]. These calculations confirm experimental structural parameters and provide additional thermodynamic data [12].
Quantum chemical topology analysis reveals electron density distribution patterns that explain the bonding characteristics and reactivity patterns [30]. The computational approach enables determination of molecular descriptors including ionization potential, electron affinity, molecular hardness, and electrophilicity index [12]. These parameters provide quantitative measures of chemical reactivity and stability [12].
Molecular orbital calculations demonstrate the electronic structure of both frontier orbitals and the overall molecular orbital framework [12] [30]. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies provide insight into chemical reactivity and potential reaction pathways [12]. Principal component analysis of calculated molecular descriptors enables systematic classification of structural and electronic properties [12].
Computational verification of experimental geometries shows excellent agreement between calculated and observed bond lengths, bond angles, and dihedral angles [20]. Three-dimensional molecular modeling provides visualization of the spatial arrangement and enables prediction of conformational preferences [20].
Computational Parameter | Method | Application | Source |
---|---|---|---|
Geometry Optimization | B3LYP/6-311++G(d,p) | Structure determination | [12] |
Molecular Descriptors | Density Functional Theory | Reactivity prediction | [12] |
Electron Density Analysis | Quantum Chemical Topology | Bonding characterization | [30] |
Molecular Orbital Analysis | Density Functional Theory | Electronic structure | [12] |
Principal Component Analysis | Statistical Methods | Property classification | [12] |
1-Chloro-2-butene exhibits well-defined phase transition characteristics typical of low molecular weight organic compounds. The normal boiling point has been precisely determined through multiple experimental studies, with NIST data reporting values of 357.15 ± 2.0 K (84.1°C) and 357.4 ± 1.0 K (84.4°C) [1]. These values demonstrate excellent consistency across different experimental determinations conducted by Vernon (1954) and Henne et al. (1941).
The melting point of 1-Chloro-2-butene is reported as -65°C (208.15 K) [2] [3], indicating that the compound remains liquid under normal ambient conditions. The relatively low melting point is consistent with the molecular structure and intermolecular forces present in this chlorinated alkene.
Critical properties have been estimated using the Joback group contribution method, yielding a critical temperature of 514.66 K and a critical pressure of 3970.51 kPa [4] [5]. The critical volume is estimated at 0.288 m³/kmol [4], providing important parameters for vapor-liquid equilibrium calculations and process design applications.
The thermodynamic properties of 1-Chloro-2-butene have been characterized through both experimental measurements and theoretical calculations. The standard enthalpy of formation in the gas phase has been experimentally determined as -49.37 kJ/mol [6] [1], representing a key thermochemical datum for reaction enthalpy calculations.
Heat capacity data show a systematic increase with temperature, following typical organic compound behavior. At 298.15 K, the ideal gas heat capacity is 104.96 J/mol·K, increasing to 128.08 J/mol·K at 500 K [7]. This temperature dependence reflects increased molecular motion and vibrational modes at elevated temperatures.
The enthalpy of vaporization is reported as 28.84 kJ/mol from Joback estimation methods [4] [7], with experimental literature values ranging from 28.84 to 31.1 kJ/mol [8]. This moderate enthalpy of vaporization is consistent with the compound's volatility characteristics and intermolecular forces.
Vapor pressure behavior follows the Antoine equation: ln(P) = 14.8493 - 3257.04/(T - 39.048), where P is in kPa and T is in Kelvin [7]. This correlation is valid over the temperature range of 262.7 to 380.5 K, providing reliable vapor pressure predictions for process design.
1-Chloro-2-butene demonstrates limited water solubility characteristic of moderately polar organic compounds. Water solubility at 20°C is reported as 14 g/L [2] [3] [9], corresponding to approximately 0.155 mol/L. This relatively low aqueous solubility reflects the compound's hydrophobic character.
The compound shows excellent solubility in organic solvents, being miscible with ethanol and highly soluble in diethyl ether [2] [10]. Acetone and chloroform show limited solubility, indicating selective solvent compatibility based on polarity matching principles.
Octanol-water partition coefficients vary depending on the calculation method employed. Literature values include: log P = 2.41 (ALOGPS calculation), log P = 1.801 (Crippen method), and log P = 2.17 (experimental estimate) [11] [12]. The average value of log P = 2.03 ± 0.24 indicates moderate to high hydrophobicity, suggesting preferential partitioning into organic phases and potential for bioaccumulation.
Proton NMR (¹H NMR) spectroscopy of 1-Chloro-2-butene in CDCl₃ reveals characteristic signals for the different proton environments. The methyl group appears as a doublet at 1.70-1.75 ppm, while the chloromethyl group (CH₂Cl) generates a distinctive doublet at 4.15-4.20 ppm [13] [14]. The alkene protons appear as multiplets in the 5.65-6.05 ppm region, consistent with their sp² hybridization and deshielding effects.
Carbon-13 NMR (¹³C NMR) provides detailed structural information with four distinct carbon environments. The methyl carbon resonates at 18.2 ppm, while the chloromethyl carbon appears at 45.7 ppm, showing the expected downfield shift due to the electronegative chlorine substituent [13] [15]. The alkene carbons appear at 124.8 and 133.5 ppm, characteristic of sp² hybridized carbons in the double bond system.
Infrared spectroscopy reveals characteristic absorption bands that confirm the molecular structure and functional groups present. Alkene C-H stretching occurs in the 2980-3020 cm⁻¹ region, while aliphatic C-H stretching appears at 2870-2920 cm⁻¹ [16] [17]. The C=C stretching vibration is observed at 1640-1680 cm⁻¹, confirming the presence of the double bond.
Carbon-chlorine stretching vibrations appear as strong absorptions in multiple regions: 1260-1280 cm⁻¹ and 650-670 cm⁻¹ [17] [18]. The trans geometry of the predominant isomer is confirmed by characteristic out-of-plane C-H bending at 960-980 cm⁻¹.
Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to symmetric vibrations and C-C stretching modes. The technique has been particularly useful for distinguishing between cis and trans isomers of 1-Chloro-2-butene through selective UV resonance excitation [19].
Electron ionization mass spectrometry of 1-Chloro-2-butene shows characteristic fragmentation patterns reflecting the molecular structure and bonding. The molecular ion peak appears at m/z 90/92 with 30-40% relative intensity, displaying the typical chlorine isotope pattern (³⁵Cl/³⁷Cl) [17].
The base peak at m/z 55 corresponds to [C₄H₇]⁺, formed by homolytic cleavage of the C-Cl bond [17]. This fragmentation represents the most stable ionic species and is characteristic of aliphatic chlorides. Loss of a methyl radical generates the [M-CH₃]⁺ ion at m/z 75/77 with 5-10% intensity.
Additional significant fragments include m/z 39 [C₃H₃]⁺ and m/z 27 [C₂H₃]⁺, representing further fragmentation of the carbon skeleton with retention of unsaturation. The fragmentation pattern provides definitive structural confirmation and distinguishes 1-Chloro-2-butene from other chlorobutene isomers.
1-Chloro-2-butene exhibits high volatility with significant vapor pressure at ambient temperatures. At 25°C, the vapor pressure is 80.6 mmHg (10.7 kPa) [2] [11], indicating ready volatilization under normal conditions. This high vapor pressure has important implications for handling, storage, and environmental fate considerations.
The temperature dependence of vapor pressure follows the Antoine equation with coefficients validated over the range 262.7-380.5 K [7]. The steep Clausius-Clapeyron slope indicates strong temperature sensitivity, with vapor pressure increasing exponentially with temperature increases.
Vapor pressure at the normal boiling point reaches 101.325 kPa (1 atmosphere) at 357.15 K, confirming the phase transition temperature. The high vapor pressure characteristics classify 1-Chloro-2-butene as a volatile organic compound (VOC) requiring appropriate handling procedures.
Heat capacity measurements demonstrate typical organic compound behavior with systematic temperature dependence. The ideal gas heat capacity increases from 104.96 J/mol·K at 298 K to 143.01 J/mol·K at 515 K [4] [7], reflecting increased molecular motion and vibrational contributions at elevated temperatures.
Enthalpy of vaporization values range from 28.84 to 31.1 kJ/mol depending on measurement conditions and temperature [8] [20]. This moderate enthalpy of vaporization is consistent with the observed volatility and intermolecular forces present in the liquid phase.
The enthalpy of fusion is estimated at 10.51 kJ/mol [4], representing the energy required for the solid-liquid phase transition. Combined with other thermodynamic data, these measurements enable accurate process design calculations and phase equilibrium predictions.
1-Chloro-2-butene presents significant fire and explosion hazards due to its low flash point and high volatility. The flash point (closed cup) ranges from -12 to -19°C [2] [21] [22], classifying the compound as highly flammable according to international safety standards.
The autoignition temperature is estimated at approximately 510°C [21], representing the temperature at which the vapor-air mixture will spontaneously ignite without an external ignition source. While this temperature is moderately high, the combination with the extremely low flash point creates significant fire hazards during handling and storage.
Flammable limits and explosion characteristics require careful consideration in process design. The compound forms flammable vapor-air mixtures readily at ambient temperatures, necessitating appropriate ventilation, ignition source control, and safety systems in industrial applications.
Flammable;Corrosive;Irritant